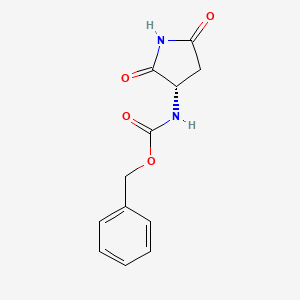
6-氯-2-哌嗪-1-基喹啉
描述
6-Chloro-2-piperazin-1-yl-quinoline is a heterocyclic compound that contains both a quinoline and a piperazine ring. The presence of a chlorine atom at the 6th position of the quinoline ring and a piperazine moiety at the 2nd position makes this compound unique.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antibacterial and antituberculosis properties.
Medicine: Potential use in the development of new antibiotics and antituberculosis drugs.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Chloro-2-piperazin-1-yl-quinoline involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. This mechanism is similar to that of other quinoline-based antibiotics .
生化分析
Biochemical Properties
6-Chloro-2-piperazin-1-yl-quinoline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission . Additionally, 6-Chloro-2-piperazin-1-yl-quinoline exhibits binding interactions with metal ions, such as copper (Cu^2+), zinc (Zn^2+), and iron (Fe2+/Fe3+), which can influence its biochemical activity . These interactions are essential for understanding the compound’s potential therapeutic applications and its role in modulating biochemical pathways.
Cellular Effects
6-Chloro-2-piperazin-1-yl-quinoline has been found to exert various effects on different types of cells and cellular processes. It can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in certain cancer cell lines, such as SMMC-7721 . The compound also influences cell signaling pathways, including the inhibition of ERK and CDC2 phosphorylation, which are critical for cell proliferation and survival . Furthermore, 6-Chloro-2-piperazin-1-yl-quinoline can modulate gene expression and cellular metabolism, leading to changes in cellular function and homeostasis .
Molecular Mechanism
The molecular mechanism of 6-Chloro-2-piperazin-1-yl-quinoline involves its binding interactions with biomolecules and its ability to inhibit or activate specific enzymes. The compound has been shown to bind to the active sites of AChE and BuChE, leading to the inhibition of their enzymatic activity . This inhibition can result in the accumulation of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission . Additionally, 6-Chloro-2-piperazin-1-yl-quinoline can interact with metal ions, which may contribute to its antioxidant properties and its ability to modulate oxidative stress pathways . These molecular interactions are crucial for understanding the compound’s therapeutic potential and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-piperazin-1-yl-quinoline can change over time due to its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 6-Chloro-2-piperazin-1-yl-quinoline can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are essential for understanding the long-term implications of using the compound in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-Chloro-2-piperazin-1-yl-quinoline can vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of AChE and BuChE activity, without causing significant toxicity . At higher doses, 6-Chloro-2-piperazin-1-yl-quinoline can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are critical for determining the safe and effective use of the compound in preclinical and clinical studies.
Metabolic Pathways
6-Chloro-2-piperazin-1-yl-quinoline is involved in various metabolic pathways, including its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biochemical activity . Additionally, 6-Chloro-2-piperazin-1-yl-quinoline can influence metabolic flux and metabolite levels, which can impact cellular function and homeostasis . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 6-Chloro-2-piperazin-1-yl-quinoline within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cells, 6-Chloro-2-piperazin-1-yl-quinoline can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Chloro-2-piperazin-1-yl-quinoline can affect its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . Understanding the subcellular localization of 6-Chloro-2-piperazin-1-yl-quinoline is essential for elucidating its mechanism of action and its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-piperazin-1-yl-quinoline typically involves the reaction of 6-chloroquinoline with piperazine. One common method includes:
Starting Material: 6-chloroquinoline.
Reagent: Piperazine.
Solvent: Anhydrous ethanol or dichloromethane.
Reaction Conditions: The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of 6-Chloro-2-piperazin-1-yl-quinoline .
化学反应分析
Types of Reactions
6-Chloro-2-piperazin-1-yl-quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxide.
Reduction: Formation of dihydroquinoline derivatives.
相似化合物的比较
Similar Compounds
6-Chloro-2-methylquinoline: Similar structure but lacks the piperazine moiety.
2-Piperazin-1-ylquinoline: Similar structure but lacks the chlorine atom at the 6th position.
6-Chloroquinoline: Lacks the piperazine moiety.
Uniqueness
6-Chloro-2-piperazin-1-yl-quinoline is unique due to the presence of both the chlorine atom and the piperazine ring, which contribute to its enhanced biological activity and potential as a therapeutic agent .
属性
IUPAC Name |
6-chloro-2-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFXEINORRSYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437575 | |
| Record name | 6-chloro-2-piperazin-1-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78060-46-5 | |
| Record name | 6-chloro-2-piperazin-1-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



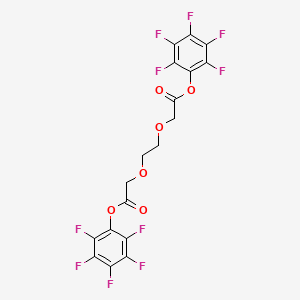


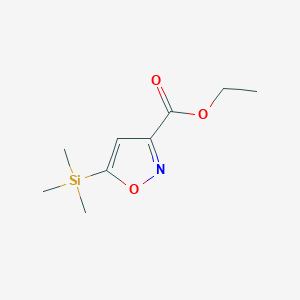
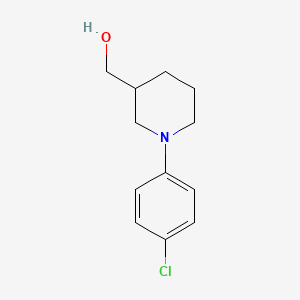
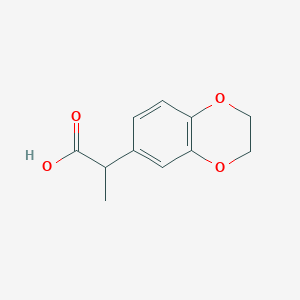



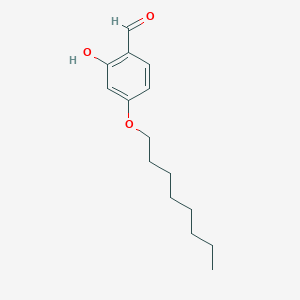
![methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B1354006.png)

